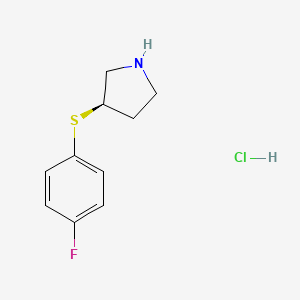

8-クロロ-5-メチル-1,2,3,4-テトラヒドロキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

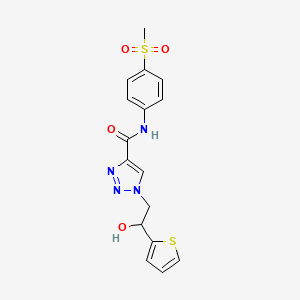

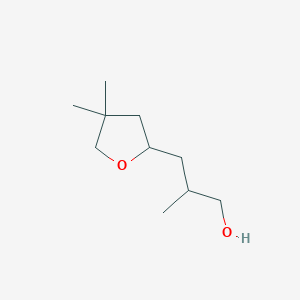

8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds containing a benzene ring fused to a piperidine ring. These compounds are of interest due to their potential applications in medicinal chemistry as building blocks for drug synthesis.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in various studies. For instance, the synthesis of 8-chloro-3,4-dihydroisoquinoline, a close relative to the compound of interest, has been achieved through two different procedures. The first method involves directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and ring closure under acidic conditions. The second, more advantageous method, uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction. The resulting tetrahydro derivative is then oxidized to form the key intermediate, 8-chloro-3,4-dihydroisoquinoline. This intermediate can be further transformed into various 8-aryl-3,4-dihydroisoquinolines and subsequently into 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines through reactions with alkyl or aryllithiums .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be further substituted at various positions to yield a wide range of derivatives. The stereochemistry of these compounds is an important aspect, as it can significantly influence their biological activity. For example, the synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines has been reported, with the steric structures of the diastereomers determined by NMR spectroscopy . Although the specific molecular structure analysis of 8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline is not provided, these studies highlight the importance of stereochemistry in the synthesis and characterization of tetrahydroisoquinoline derivatives.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents on the tetrahydroisoquinoline core. The key intermediate, 8-chloro-3,4-dihydroisoquinoline, can participate in Suzuki reactions to yield various arylated products. These products can then undergo further reactions with alkyl or aryllithium reagents to introduce additional substituents at the 1-position of the tetrahydroisoquinoline ring . The ability to perform such transformations allows for the generation of a diverse array of compounds for potential drug discovery efforts.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline are not detailed in the provided papers, the properties of tetrahydroisoquinoline derivatives generally include moderate to high solubility in organic solvents, stability under various conditions, and the potential to exhibit different pharmacokinetic and pharmacodynamic profiles based on their molecular structure. The presence of a chlorine atom and a methyl group on the tetrahydroisoquinoline core would likely influence the compound's lipophilicity, reactivity, and potential interactions with biological targets.

科学的研究の応用

- 用途: 研究者は、8-クロロ-5-メチル-1,2,3,4-テトラヒドロキノリンを含むインドール誘導体を、潜在的な抗癌剤として研究してきました。 これらの化合物は、癌細胞に対して有望な活性を示しています .

インドール誘導体と抗癌活性

光薬理学と蛍光特性

抗ウイルス活性

抗酸化活性

植物ホルモン類似体

作用機序

Target of Action

Tetrahydroquinolines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including receptors and enzymes .

Mode of Action

Tetrahydroquinolines are known to exert their effects through interactions with their targets, leading to changes in cellular processes .

Biochemical Pathways

Tetrahydroquinolines are known to influence various biochemical pathways, depending on their specific targets .

Result of Action

The effects would be dependent on the specific targets and pathways it influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline . These factors could include pH, temperature, and the presence of other molecules in the environment .

特性

IUPAC Name |

8-chloro-5-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHYBTVSQFHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)